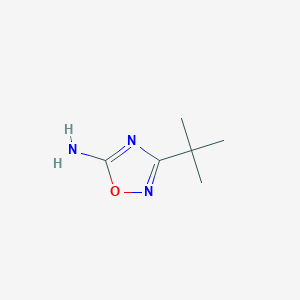

3-Tert-butyl-1,2,4-oxadiazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Tert-butyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms.

Applications De Recherche Scientifique

Medicinal Chemistry

Bioisosteric Properties:

3-Tert-butyl-1,2,4-oxadiazol-5-amine serves as a bioisostere for traditional amides and esters. Its structural modifications can enhance the stability and bioavailability of drug candidates. This property is particularly useful in designing drugs that target metabotropic glutamate receptors, which are implicated in neurological disorders such as epilepsy and neurodegenerative diseases.

Cholinesterase Inhibition:

Research indicates that derivatives of oxadiazoles can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to cognitive disorders like Alzheimer's disease. The incorporation of oxadiazole structures has been shown to improve binding affinity to these enzymes, demonstrating potential for therapeutic applications in treating dementias .

Material Science

The unique electronic and optical characteristics of this compound make it a candidate for developing advanced materials. Its ability to form stable complexes with metals and other organic compounds opens avenues for applications in organic electronics and photonic devices. The compound's stability under various conditions enhances its utility in creating durable materials.

Biological Research

Biochemical Pathways:

The interaction of this compound with biological targets allows researchers to explore various biochemical pathways. Its potential to modulate receptor activity makes it valuable for studying signal transduction processes in cells. This aspect is crucial for understanding disease mechanisms and developing new therapeutic strategies .

Cell Culture Applications:

In biological settings, this compound is utilized as a non-ionic organic buffering agent in cell cultures. It helps maintain a stable pH environment (6–8.5), which is essential for optimal cell growth and function .

Case Studies and Research Findings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1,2,4-oxadiazol-5-amine typically involves the reaction of tert-butylamidoxime with organic nitriles in the presence of catalysts. One common method uses p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) as catalysts. The reaction proceeds through the formation of a nitrile oxide intermediate, which then cyclizes to form the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-Tert-butyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of amine derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce various amine derivatives .

Mécanisme D'action

The mechanism of action of 3-tert-butyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to exhibit affinity for metabotropic glutamate receptors, which are involved in neurological processes. The compound’s structure allows it to modulate these receptors’ activity, potentially leading to therapeutic effects in conditions like epilepsy and neurodegenerative disorders .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,4-Oxadiazole: A parent compound with similar structural features but without the tert-butyl group.

3-Methyl-1,2,4-oxadiazol-5-amine: A derivative with a methyl group instead of a tert-butyl group.

5-Phenyl-1,2,4-oxadiazole: Another derivative with a phenyl group at the 5-position.

Uniqueness

3-Tert-butyl-1,2,4-oxadiazol-5-amine is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This makes it distinct from other oxadiazole derivatives and can affect its reactivity and interactions with biological targets .

Activité Biologique

3-Tert-butyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications in drug discovery, particularly focusing on its anticancer and antimicrobial properties.

Overview of this compound

Chemical Structure and Properties

this compound features a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the tert-butyl group enhances its stability and bioavailability compared to traditional amides and esters, making it an attractive candidate for drug design.

Synthesis

The synthesis of this compound generally involves the reaction of tert-butylamidoxime with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂). This process leads to the formation of a nitrile oxide intermediate that cyclizes to form the oxadiazole ring.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown significant cytotoxic activity against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| Human Cervical (HeLa) | 92.4 |

| Colon Adenocarcinoma (CaCo-2) | 89.5 |

| Mouse Embryo (3T3-L1) | 85.0 |

| Rat Heart Myoblast (H9c2) | 90.0 |

These results suggest that the compound can effectively inhibit cell proliferation across different types of cancer cells .

In a comparative study, derivatives of oxadiazoles exhibited even lower IC50 values against breast cancer cell lines (MCF-7), indicating that modifications to the oxadiazole structure could enhance anticancer potency .

The mechanism by which this compound exerts its anticancer effects may involve modulation of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders and cancer progression. The compound's ability to interact with these receptors suggests a dual role in both neurological and oncological contexts .

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties. It has been shown to be effective against multi-drug resistant strains of Enterococcus faecium and Clostridioides difficile. The compound's modifications have resulted in enhanced permeability and activity against gastrointestinal pathogens while maintaining low toxicity levels in human cells .

Case Studies and Research Findings

- Anticancer Evaluation : A study synthesized a series of oxadiazole derivatives including this compound and tested them against multiple cancer cell lines. Compounds showed promising results with IC50 values significantly lower than established chemotherapeutics like tamoxifen .

- Antimicrobial Studies : Modified analogues demonstrated effective inhibition of bacterial growth at concentrations that did not harm human erythrocytes, indicating their potential as safe therapeutic agents .

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Drug Development : Further exploration of its derivatives could lead to novel anticancer drugs with improved efficacy.

- Targeted Therapies : Investigating its interaction with specific biological targets may yield insights into combination therapies for complex diseases like cancer and bacterial infections.

Propriétés

IUPAC Name |

3-tert-butyl-1,2,4-oxadiazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUUSWWGUOPVLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.